
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
Overview
Description
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methylthiosemicarbazide in the presence of a base, followed by cyclization to form the triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
2-Aminophenylpyrrole: Used in the synthesis of various heterocyclic compounds and has similar biological activities.
Uniqueness
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and a methylsulfanyl group on a triazine ring makes it a versatile compound for various applications .
Biological Activity
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound characterized by a triazine ring with an amino group and a methylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 218.28 g/mol. The structure features a triazine ring that is crucial for its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating its potential as an antimicrobial agent.
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | E. coli | 0.21 |
Pseudomonas aeruginosa | 0.21 |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or interference with cellular processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the interaction with cellular receptors and enzymes that are pivotal in cancer progression.
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes. For instance, it may act as an inhibitor of DNA gyrase and MurD, which are critical for bacterial DNA replication and cell wall synthesis respectively. Molecular docking studies have shown favorable binding interactions with these targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. The triazine ring facilitates binding to active sites on enzymes or receptors, leading to inhibition or modulation of their functions.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical strains of E. coli and Pseudomonas aeruginosa. Results showed that the compound had a MIC value of 0.21 µM for both strains, indicating potent antibacterial activity.
- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted using human cell lines (HaCat and BALB/c 3T3). The results indicated that while the compound exhibited some cytotoxic effects, it was significantly less toxic than conventional chemotherapeutic agents.
Properties
IUPAC Name |
6-(2-aminophenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXAKSUCUWJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970167 | |
Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5482-85-9 | |
Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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